7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

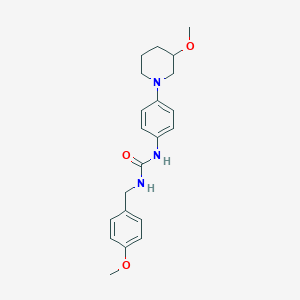

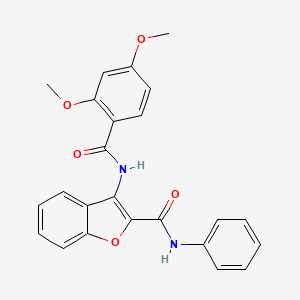

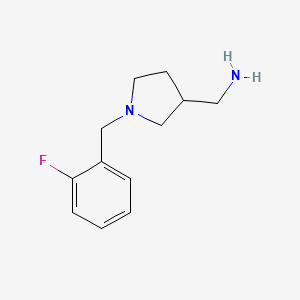

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a non-polymer compound with the molecular formula C12H18N4O2S . It has a molecular weight of 282.362 . The compound is present as a standalone ligand in some entries .

Molecular Structure Analysis

The compound has an isomeric SMILES representation asCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C . The InChI representation is InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18) . The compound has 37 atoms, 0 chiral atoms, 38 bonds, and 0 aromatic bonds .

Scientific Research Applications

Antitumor Activity and Vascular Effects

- Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, closely related to the compound , were synthesized and examined for biological activities. One of the compounds showed activity against P388 leukemia, although none displayed significant vascular relaxing effects (Ueda et al., 1987).

Synthesis of Derivatives

- Studies have explored various methods for synthesizing purine derivatives. For instance, 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones were synthesized using a four-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione (Šimo et al., 1995).

Antiinflammatory Activity

- A study synthesized and tested a series of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, revealing antiinflammatory activity in a rat model (Kaminski et al., 1989).

Synthesis Techniques and Protecting Groups

- The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones was explored, showing the effectiveness of this method in obtaining 8-substituted purine derivatives (Khaliullin & Shabalina, 2020).

Structural Analysis

- A study on the structure and vibrational characteristics of 3,7-dihydro-purine-2,6-dione (xanthine) and its methyl derivatives provided insights into the structural properties of purine derivatives, which could be relevant for understanding similar compounds (Gobre et al., 2010).

Receptor Affinity

- A research focusing on the affinity and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione revealed insights into their interaction with serotonin receptors, indicating the potential for neurological applications (Chłoń-Rzepa et al., 2013).

Transformations and Derivatives

- Alkylation studies involving 6-amino-7H-purin-8(9H)-thione (8-sulfanyladenine) and its derivatives highlighted methods for transforming these compounds into various derivatives, showcasing the versatility of purine-related compounds in synthetic chemistry (Janeba et al., 2001).

properties

IUPAC Name |

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIHCIYDMGYKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2736938.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)

![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2736958.png)